molecular formula C23H30ClN5O8S2 B023812 Flomox CAS No. 147816-23-7

Flomox

Cat. No. B023812
M. Wt: 604.1 g/mol
InChI Key: ALPFRUJYOAKQQR-CQZSJNSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Flomox involves complex chemical processes. Key research has focused on methodologies for living/controlled polymerization of well-defined perfluorinated and semifluorinated polymers, which are crucial in the synthesis process of compounds like Flomox. These methods allow for the creation of homopolymers, block copolymers, and other complex molecular structures essential for Flomox's synthesis (Hirao, Sugiyama, & Yokoyama, 2007).

Molecular Structure Analysis

The molecular structure of Flomox and related compounds is intricately linked to their synthesis. Studies have shown that molecular assemblies formed by self-organization of polymers with semifluorinated components reflect unique characteristics of Flomox's molecular structure. These include low surface energies and high thermal stability, which are vital for its chemical properties (Hirao, Sugiyama, & Yokoyama, 2007).

Chemical Reactions and Properties

Flomox's unique chemical reactions and properties stem from its molecular structure. The presence of perfluoroalkyl and semifluoroalkyl side chains in its molecular structure contributes to its remarkable chemical inertness and resistance to conventional hydrocarbon-based polymers. These properties are essential for its effectiveness in various applications (Hirao, Sugiyama, & Yokoyama, 2007).

Physical Properties Analysis

The physical properties of Flomox, including its low friction coefficients and strong incompatibility with other polymers, are crucial for its functionality. Research has shown that these properties are due to the self-organization of polymers with semifluorinated components in Flomox's structure. This self-organization leads to the formation of various nanoscale molecular assemblies, influencing its physical behavior (Hirao, Sugiyama, & Yokoyama, 2007).

Chemical Properties Analysis

The chemical properties of Flomox, such as its chemical inertness and high thermal stability, are directly linked to its molecular structure. The presence of perfluoroalkyl and semifluoroalkyl side chains is a significant factor in these properties, making Flomox suitable for various specialized applications (Hirao, Sugiyama, & Yokoyama, 2007).

Scientific Research Applications

  • Cancer Research : Fluoxetine has been found to inhibit the growth of cancer cells in vitro. It does this by inhibiting the phosphorylation of ERK1/2 kinases and slowing down cell cycle progression (Stepulak et al., 2008).

  • Neuroscience : Treatment with Floxin, a related compound, has been shown to up-regulate galanin mRNA levels in the rat dorsal raphe nucleus. Galanin coexists with serotonin, suggesting implications for antidepressant actions (Lu et al., 2005).

  • Antibiotic Research : Flomoxef has demonstrated excellent activity against various pathogens, including ESBL-producing or ESBL-nonproducing E. coli, K. pneumoniae, P. mirabilis, MSSA, S. pyogenes, and S. pneumoniae (Yang et al., 2015).

  • Pharmacokinetics and Clinical Applications : Flomoxef is effective against a range of bacteria and is particularly useful in surgical infections of digestive organs (Shimada et al., 1994). It also shows good penetration into prostate tissue, which is relevant for treating prostatitis (Nakamura et al., 2019).

  • Environmental Impact : The presence of Fluoxetine in aquatic environments can disrupt the reproductive axis in sexually mature male goldfish, indicating its ecological impact (Mennigen et al., 2010).

  • Obstetrics and Gynecology : Flomoxef has shown promise in obstetrics and gynecology, providing good clinical efficacy with no adverse reactions observed in certain studies (Doko, 1987).

  • Psychopharmacology : Exposure to Fluoxetine during adolescence can result in long-lasting behavioral changes, affecting stress reactivity and anxiety in adulthood (Iñiguez et al., 2010).

Safety And Hazards

Flomox may cause side effects such as dizziness, headache, sleeplessness, nausea, blurry vision, and sexual problems. It may also cause a drop in blood pressure when moving from a sitting to a standing position . It’s important to note that Flomox should not be used by individuals who are allergic to tamsulosin .

Future Directions

Flomox has been launched in China for use in children, indicating its expanding applications . As with any medication, ongoing research and clinical trials may lead to new uses and formulations.

properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPFRUJYOAKQQR-CQZSJNSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048582
Record name Cefcapene pivoxil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flomox

CAS RN

147816-23-7
Record name Cefcapene pivoxil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcapene pivoxil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCAPENE PIVOXIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J77167P9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flomox
Reactant of Route 2
Reactant of Route 2
Flomox
Reactant of Route 3
Reactant of Route 3
Flomox
Reactant of Route 4
Reactant of Route 4
Flomox
Reactant of Route 5
Reactant of Route 5
Flomox
Reactant of Route 6
Flomox

Citations

For This Compound
151
Citations
R KANEKO, K SENGA, H MIZUTANI… - ORAL THERAPEUTICS …, 1999 - jstage.jst.go.jp
The tissue concentration of an ester-type oral cephem antibiotic, cefcapene pivoxil hydrochloride(CFPN-PI, Flomox•¬), was investigated in patients with temporomandibular joint …
Number of citations: 0 www.jstage.jst.go.jp
ST El-Sayed, AM Ali, NI Omar - Biocatalysis and Agricultural Biotechnology, 2019 - Elsevier
… with that of the standards broad spectrum antibiotic flomox and kluacid. The chito were prepared … as broad spectrum flomox and kluacid against B. Cereus. The specific growth rate of C. …
Number of citations: 9 www.sciencedirect.com
B Hamad - Nature reviews Drug discovery, 2010 - nature.com
… 1), led by sales of the latest generation of drugs in this class (cefcapene (Flomox; Shionogi), ceftriaxone (Rocephin; Roche) and cefuroxime (Zinnat; GlaxoSmithKline)) 1. This class …
Number of citations: 333 www.nature.com
S Yamazato, N Nakai, N Katoh - Allergology International, 2013 - jstage.jst.go.jp
Cefcapene pivoxil hydrochloride hydrate (CFPN-PI)(FlomoxⓇ, Shionogi & Co., Ltd., Osaka, Japan) 1 is an oral cephem antibiotic that exerts an antibacterial effect by inhibiting the …
Number of citations: 3 www.jstage.jst.go.jp
MY El-Mammli - Spectrochimica Acta Part A: Molecular and …, 2003 - Elsevier
… Flomox 500 mg (250 mg flucloxacillin + 250 mg amoxycillin trihydrate) 1 150 153 0.47 200 203 0.69 250 245 0.98 300 295 0.81 350 353 0.53 Flomox 1 g (500 mg flucloxacillin + 500 …
Number of citations: 44 www.sciencedirect.com
E Anan - Reactions, 2009 - search.proquest.com
… After taking one tablet of ibuprofen [EVE-A] for a fever, her condition did not improve, so the next day she was prescribed cefcapene pivoxil [Flomox] and paracetamol [Calonal]. One day …
Number of citations: 2 search.proquest.com
A Kawada - Reactions, 2001 - Springer
A 64-year-old woman with liver cancer developed a skin eruption during treatment with cefcapene pivoxil [‘Flomox’] for infection prophylaxis following insertion of an angioinfusion …
Number of citations: 0 link.springer.com
H Yoshida, F Kawai, E Obayashi, S Akashi… - Journal of molecular …, 2012 - Elsevier
… Increases in mass were seen with every β-lactam examined except flomox. Only the results with cefotaxime and flomox are shown, in the middle and lower panels, with the chemical …
Number of citations: 58 www.sciencedirect.com
Y Yoshimoto, J Tezuka - BMJ Case Reports CP, 2023 - casereports.bmj.com
Polyethylene glycol (PEG) allergy has been recently observed after COVID-19 mRNA vaccination. We present a case of a patient with a history of two hospitalisations for unexplained …
Number of citations: 3 casereports.bmj.com
H Kishida, S Unzai, DI Roper, A Lloyd, SY Park… - Biochemistry, 2006 - ACS Publications
… For example, Flomox places a methyl ester group very close to the position of Leu 421 in the apo crystal structure. A short hairpin loop from Ser 420 to Tyr 425 is pushed away from the …
Number of citations: 97 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.